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Abstract

The colony formation assay, or clonogenic assay, is a pivotal in vitro method to determine the
long-term survival and proliferative capacity of single cells following treatment with cytotoxic
agents. This application note provides a detailed protocol for conducting a colony formation
assay using ML367, a potent small molecule inhibitor of ATPase family AAA domain-containing
protein 5 (ATADS) stabilization. ML367 disrupts the DNA damage response (DDR), particularly
sensitizing cells with deficiencies in DNA repair pathways, such as those with Poly (ADP-
ribose) polymerase 1 (PARP1) mutations. This protocol is designed for researchers in oncology
and drug development investigating novel anti-cancer therapeutics that target DNA repair
mechanisms.

Introduction

The ability of a single cancer cell to undergo unlimited division and form a colony is a hallmark
of its tumorigenic potential. The colony formation assay is the gold standard for assessing this
clonogenic survival after therapeutic intervention. ML367 is a chemical probe that inhibits the
stabilization of ATADS5, a protein crucial for unloading the Proliferating Cell Nuclear Antigen
(PCNA) clamp from DNA following replication and repair.[1] By inhibiting ATAD5S stabilization,
ML367 disrupts the normal DNA damage response.[2][3] This disruption has been shown to be
particularly effective in cells that are already deficient in other DNA repair pathways.
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A key synthetic lethal interaction exists between the inhibition of ATAD5 and deficiencies in the
PARP1-dependent DNA repair pathway.[3] Cancer cells with PARP1 mutations are often reliant
on other pathways for DNA repair, and the concurrent inhibition of the ATAD5-mediated
pathway by ML367 leads to a significant reduction in cell survival and proliferation. This
application note details a protocol to investigate the efficacy of ML367 in both wild-type and
PARP1 knockout (KO) cancer cell lines using the colony formation assay.

Data Presentation

The following table summarizes representative quantitative data from a colony formation assay
investigating the effect of ML367 on a wild-type and a PARP1 knockout (KO) cancer cell line.
The data illustrates the synthetic lethal effect of ML367 in the context of PARP1 deficiency.

ML367 Number of Plating o
. . . L Surviving
Cell Line Treatment Concentrati  Colonies Efficiency .
Fraction (%)
on (pM) (Mean =+ SD) (%)
) Vehicle
Wild-Type 0 185+ 12 92.5 100
(DMSO)
ML367 1 172 + 15 86.0 93.0
ML367 5 155+ 11 77.5 83.8
ML367 10 130+£9 65.0 70.3
Vehicle
PARP1 KO 0 178 £ 14 89.0 100
(DMSO)
ML367 1 95+8 47.5 534
ML367 5 32+5 16.0 18.0
ML367 10 5x2 2.5 2.8

« Plating Efficiency (PE): (Mean number of colonies formed in control / Number of cells
seeded) x 100%

¢ Surviving Fraction (SF): (Mean number of colonies formed after treatment / Number of cells
seeded x PE) x 100%
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Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay with
ML367.

Materials and Reagents

¢ Wild-type and PARP1 KO cancer cell lines (e.g., U20S, HelLa)
o Complete cell culture medium (e.g., DMEM or RPMI-1640)
o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e Trypsin-EDTA solution

o Phosphate-Buffered Saline (PBS), sterile

e ML367 (stock solution prepared in DMSO)

e Dimethyl Sulfoxide (DMSO), sterile

e 6-well tissue culture plates

o Crystal Violet staining solution (0.5% w/v in 25% methanol)
e Methanol

e Incubator (37°C, 5% CO2)

e Microscope

e Hemocytometer or automated cell counter

Experimental Procedure

e Cell Culture and Seeding:
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1. Culture wild-type and PARP1 KO cells in complete medium supplemented with 10% FBS
and 1% Penicillin-Streptomycin in a 37°C incubator with 5% COs-.

2. Harvest cells using Trypsin-EDTA and perform a cell count.

3. Seed 200-500 cells per well in 6-well plates. The optimal seeding density should be
determined empirically for each cell line to ensure the formation of distinct colonies.

4. Allow cells to attach and adhere overnight in the incubator.

ML367 Treatment:

1. Prepare serial dilutions of ML367 in complete medium from a stock solution. A suggested
concentration range to test is 0.1 pM to 20 pM.

2. Include a vehicle control (DMSO) at a concentration equivalent to the highest
concentration of ML367 used.

3. Carefully remove the medium from the wells and replace it with the medium containing the
different concentrations of ML367 or the vehicle control.

4. Return the plates to the incubator and culture for 10-14 days. The incubation time may
vary depending on the cell line's doubling time.

Colony Staining and Quantification:

1. After the incubation period, visually inspect the plates for colony formation. A colony is
typically defined as a cluster of at least 50 cells.

2. Gently wash the wells twice with PBS.

3. Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at
room temperature.

4. Remove the methanol and allow the plates to air dry.

5. Add 1 ml of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at
room temperature.
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6. Carefully remove the Crystal Violet solution and gently wash the wells with water until the
background is clear.

7. Allow the plates to air dry completely.

8. Count the number of colonies in each well. This can be done manually or using an
automated colony counter.

Data Analysis

o Calculate the Plating Efficiency (PE) for the control group of each cell line.

o Calculate the Surviving Fraction (SF) for each treatment condition relative to the plating
efficiency of the corresponding control.

» Plot the surviving fraction as a function of ML367 concentration for both cell lines to generate
dose-response curves.

Mandatory Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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